molecular formula C13H14N2O4 B3039550 7-(diethylamino)-3-nitro-2H-chromen-2-one CAS No. 118116-71-5

7-(diethylamino)-3-nitro-2H-chromen-2-one

Cat. No.: B3039550
CAS No.: 118116-71-5
M. Wt: 262.26 g/mol
InChI Key: PYMZNADOZXKAMB-UHFFFAOYSA-N
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Description

7-(diethylamino)-3-nitro-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a diethylamino group at the 7th position and a nitro group at the 3rd position on the chromen-2-one scaffold.

Preparation Methods

The synthesis of 7-(diethylamino)-3-nitro-2H-chromen-2-one typically involves a multi-step process. One common synthetic route starts with the Knoevenagel condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by Vilsmeier–Haack formylation to produce 7-(diethylamino)coumarin-3-carbaldehyde. The final step involves nitration to introduce the nitro group at the 3rd position . Industrial production methods may involve optimization of reaction conditions, such as the use of green solvents and catalysts, to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

7-(diethylamino)-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols.

Scientific Research Applications

7-(diethylamino)-3-nitro-2H-chromen-2-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to 7-(diethylamino)-3-nitro-2H-chromen-2-one include other coumarin derivatives such as 7-(diethylamino)coumarin and 7-(diethylamino)-4-methylcoumarin. These compounds share similar structural features but differ in their substituents, which can influence their photophysical properties and biological activities.

Properties

IUPAC Name

7-(diethylamino)-3-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-14(4-2)10-6-5-9-7-11(15(17)18)13(16)19-12(9)8-10/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMZNADOZXKAMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture containing n-butanol (20 mL), 4-diethylamino salicylaldehyde (1.4 g, 7.2 mmol), ethyl nitroacetate (0.8 mL, 7.2 mmol), molecular sieves 4 Å (100 mg), piperidine (0.1 mL) and acetic acid (0.2 mL) was refluxed for a period of 24 h. Upon cooling to room temperature, a bright yellow solid formed, which was collected and dissolved in DMF (15 mL) at 80° C. It was filtered again to remove the molecular sieves. The filtrate, upon addition to 100 ml of ice-cold water, yielded 3-nitro-7-diethylamino coumarin as a bright yellow solid: 1.40 g, 73%. A small amount of this compound was recrystallized from DMF to give an analytical sample; mp 193-195° C. 1H-NMR (CDCl3, 300 MHz) δ 1.27 (t, J=7.14 Hz, 6H), 3.48 (q, J=7.86 Hz, 4H), 6.50 (s, 1H), 6.70 (d, J=6.71 Hz, 1H), 7.42 (d, J=7.42 Hz, 2H), 8.72 (s, 1H). HRMS m/e calculated for MH+ C13H14N2O4 263.1041; found 263.1032.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
ethyl nitroacetate
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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